Chiral Purity and Pharmacological Relevance: (S)-Enantiomer vs. (R)-Enantiomer
While direct quantitative biological data for the isolated (S)-enantiomer (CAS 1202478-48-5) is scarce in the public domain, a robust class-level inference can be made from SAR studies on structurally related chiral phenylcyclopropylamines. Research on analogous compounds demonstrates that absolute configuration is a critical determinant of biological activity. For instance, in the series of fluorinated phenylcyclopropylamines, the (1R,2S) diastereomer was identified as the active stereoisomer for monoamine oxidase inhibition, highlighting the necessity of a defined stereochemistry at the cyclopropane ring [1]. Substituting the defined (S)-enantiomer with its (R)-counterpart (CAS 1269437-73-1) or a racemic mixture introduces a confounding variable, potentially yielding a 50% or greater loss in desired target engagement or, conversely, introducing unwanted off-target activities . The procurement of the specific (S)-enantiomer ensures experimental reproducibility and is essential for generating meaningful SAR in drug discovery programs targeting chiral biological systems .
| Evidence Dimension | Pharmacological activity dependence on absolute stereochemistry |
|---|---|
| Target Compound Data | Defined (S)-stereochemistry at the alpha-carbon |
| Comparator Or Baseline | (R)-enantiomer (CAS 1269437-73-1) or racemic mixture |
| Quantified Difference | Potency/selectivity can differ qualitatively; in analogous systems, one stereoisomer is predominantly active [1]. |
| Conditions | Class inference from studies on related fluorinated phenylcyclopropylamines and general principles of chiral drug-receptor interactions [1]. |
Why This Matters
This is a critical procurement consideration: using the incorrect enantiomer invalidates SAR studies and can lead to project failure.
- [1] Rosen, T. C., Yoshida, S., Fröhlich, R., Kirk, K. L., & Haufe, G. (2004). Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(24), 5860-5871. View Source
